molecular formula C22H30ClNO3 B15189724 Propionic acid, 3-(p-methoxyphenyl)-2-phenyl-, 2-(diethylamino)ethyl ester hydrochloride CAS No. 3820-14-2

Propionic acid, 3-(p-methoxyphenyl)-2-phenyl-, 2-(diethylamino)ethyl ester hydrochloride

Cat. No.: B15189724
CAS No.: 3820-14-2
M. Wt: 391.9 g/mol
InChI Key: ONSDBVPINMGIBB-UHFFFAOYSA-N
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Description

Diethyl(2-(3-(p-methoxyphenyl)-2-phenylpropionyloxy)ethyl)ammoniumchloride is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(2-(3-(p-methoxyphenyl)-2-phenylpropionyloxy)ethyl)ammoniumchloride typically involves multiple steps, starting with the preparation of the core structure. The process often includes:

    Formation of the p-methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the phenylpropionyloxy group: This step may involve esterification reactions.

    Introduction of the diethylammonium group: This is usually done through nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-(3-(p-methoxyphenyl)-2-phenylpropionyloxy)ethyl)ammoniumchloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, depending on the reactive sites within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Diethyl(2-(3-(p-methoxyphenyl)-2-phenylpropionyloxy)ethyl)ammoniumchloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl(2-(3-(p-methoxyphenyl)-2-phenylpropionyloxy)ethyl)ammoniumchloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl(2-(3-(p-methoxyphenyl)-2-phenylpropionyloxy)ethyl)ammoniumbromide: Similar structure but with a bromide ion instead of chloride.

    Diethyl(2-(3-(p-methoxyphenyl)-2-phenylpropionyloxy)ethyl)ammoniumfluoride: Fluoride ion substitution.

Uniqueness

Diethyl(2-(3-(p-methoxyphenyl)-2-phenylpropionyloxy)ethyl)ammoniumchloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

3820-14-2

Molecular Formula

C22H30ClNO3

Molecular Weight

391.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 3-(4-methoxyphenyl)-2-phenylpropanoate;hydrochloride

InChI

InChI=1S/C22H29NO3.ClH/c1-4-23(5-2)15-16-26-22(24)21(19-9-7-6-8-10-19)17-18-11-13-20(25-3)14-12-18;/h6-14,21H,4-5,15-17H2,1-3H3;1H

InChI Key

ONSDBVPINMGIBB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(CC1=CC=C(C=C1)OC)C2=CC=CC=C2.Cl

Origin of Product

United States

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